Benzothiazoline

概要

説明

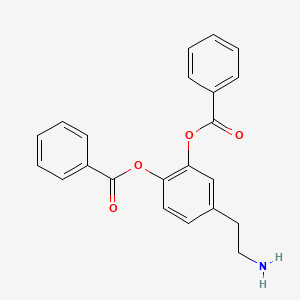

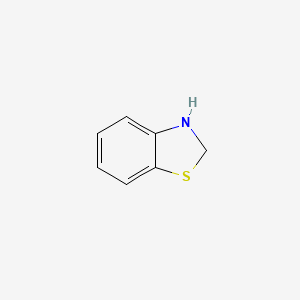

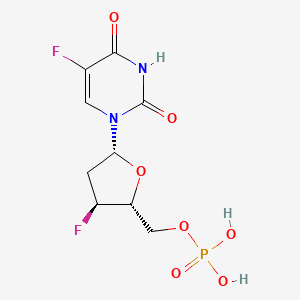

Benzothiazoline is an aromatic heterocyclic compound . It is colorless and slightly viscous . Although the parent compound, benzothiazoline, is not widely used, many of its derivatives are found in commercial products or in nature . Firefly luciferin can be considered a derivative of benzothiazoline .

Synthesis Analysis

Benzothiazolines are prepared by treatment of 2-mercaptoaniline with acid chlorides . The condensation reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance is the most commonly used method . Recent advances in the synthesis of benzothiazoline compounds related to green chemistry have been reported .Molecular Structure Analysis

Benzothiazolines consist of a 5-membered 1,3-thiazole ring fused to a benzene ring . The nine atoms of the bicycle and the attached substituents are coplanar . The molecular formula of Benzothiazoline is C7H7NS .Chemical Reactions Analysis

Benzothiazoline has been used as a reducing agent for the phosphoric acid-catalyzed enantioselective transfer hydrogenation reaction of imines . A novel acyl radical generation and functionalization strategy through direct photoexcitation of benzothiazolines has been developed .Physical And Chemical Properties Analysis

Benzothiazoline has a molecular weight of 137.20 g/mol . Other physical and chemical properties such as density, melting point, boiling point, etc., are not well documented in the literature.科学的研究の応用

Antitumor Applications : The development of antitumor benzothiazoles has been significant, with compounds like Phortress (a benzothiazole prodrug) showing promise as a clinical candidate. These compounds work through mechanisms like selective uptake, AhR binding, induction of cytochrome P450 isoform 1A1, and formation of DNA adducts leading to cell death (Bradshaw & Westwell, 2004).

Broad Pharmacological Activities : Benzothiazoles exhibit a wide range of pharmacological activities, making them integral to a variety of natural molecules and pharmaceutical agents. Their structural diversity aids in exploring new bioactive agents (Prajapat, 2018).

Calcium Antagonistic Activity : Benzothiazoline derivatives have shown potent calcium antagonistic activity, with certain compounds demonstrating dual inhibition on sodium and calcium inward channels, offering potential therapeutic applications for hypertension and thrombosis (Yamamoto et al., 1988).

Variety of Medicinal Properties : Benzothiazole derivatives are known for their antitumor, antimicrobial, antidiabetic, anti-inflammatory, anticonvulsant, antiviral, antioxidant, and other medicinal properties. This has led to the synthesis of a large number of novel therapeutic agents containing benzothiazole rings (Sharma et al., 2013).

Role in Chemotherapeutic Agents : Benzothiazoles, particularly 2-arylbenzothiazoles, are noted for their antimicrobial, analgesic, anti-inflammatory, antidiabetic activities, and potential as antitumor agents. Some benzothiazole-based compounds are in clinical use for treating various diseases (Kamal et al., 2015).

CNS Targeted Drugs : Benzothiazoles have shown significant activity in the central nervous system, with applications in treating neurological disorders like epilepsy and neurodegenerative diseases such as Alzheimer's disease, Huntington's disease, and amyotrophic lateral sclerosis (Hroch et al., 2015).

Immunomodulatory Activities : Synthetic derivatives of benzothiazoles have been explored for their immunomodulatory activities, showing potential in immune system disorders through both in vitro and in silico studies (Khan et al., 2016).

Safety and Hazards

将来の方向性

Recent advances in the synthesis of benzothiazoline compounds related to green chemistry have been reported . In the future, researchers will focus on designing and developing efficient, environmentally friendly, and economical reaction systems to make the reaction conditions of existing reaction pathways greener and the reaction process simpler .

特性

IUPAC Name |

2,3-dihydro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NS/c1-2-4-7-6(3-1)8-5-9-7/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOHLSTOWRAOMSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196142 | |

| Record name | Benzothiazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4433-52-7 | |

| Record name | Benzothiazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4433-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004433527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzothiazoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7B4556D2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of benzothiazoline?

A1: Benzothiazoline (2,3-Dihydrobenzothiazole) has the molecular formula C7H7NS and a molecular weight of 137.20 g/mol.

Q2: What spectroscopic techniques are typically used to characterize benzothiazolines?

A2: Common techniques include Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (1H NMR and 13C NMR) spectroscopy, and mass spectrometry. UV-Vis spectroscopy can also be employed, particularly for studying metal complexes of benzothiazolines. [, , , , ]

Q3: How does benzothiazoline function as a hydrogen donor in organic synthesis?

A3: Benzothiazoline can donate a hydride (H-) ion, effectively reducing substrates like ketimines and α-imino esters. This process often occurs in the presence of a chiral catalyst, such as a phosphoric acid derivative, enabling enantioselective synthesis. [, , , , ]

Q4: How does the reactivity of benzothiazoline as a hydrogen donor compare to that of Hantzsch esters?

A4: Benzothiazoline has demonstrated superior reactivity and enantioselectivity compared to Hantzsch esters, especially in the asymmetric transfer hydrogenation of ketimines derived from propiophenone derivatives. [, , ] This difference in reactivity is attributed to the unique structural features of benzothiazoline, particularly the tunable 2-aryl substituent. []

Q5: What are the advantages of using benzothiazoline over Hantzsch esters in asymmetric transfer hydrogenation reactions?

A5: Benzothiazoline offers several advantages: * Easy Synthesis: It can be easily prepared by reacting 2-aminobenzenethiol with an aldehyde. [] * Tunable Reactivity: The 2-substituent on the benzothiazoline ring can be modified to adjust its hydrogen-donating ability and influence enantioselectivity. [, ] * Simplified Purification: It avoids the challenging removal of pyridine byproducts associated with Hantzsch esters. [, ] * Deuterium Labeling: Deuterated benzothiazolines can be easily synthesized and used for deuterium labeling studies. []

Q6: What is the role of Lewis acids in reactions involving benzothiazoline?

A6: Lewis acids, such as aluminum chloride (AlCl3) and tin(IV) chloride (SnCl4), can promote the conjugate reduction of α,β-unsaturated carbonyl compounds by benzothiazoline. [, ]. They likely activate the carbonyl compound, facilitating hydride transfer from the benzothiazoline.

Q7: Have computational methods been used to study benzothiazoline and its reactions?

A7: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of benzothiazoline-mediated transfer hydrogenation. These studies help elucidate the roles of the catalyst, hydrogen donor, and substrate in the reaction pathway. [, ]

Q8: How does modifying the 2-substituent of benzothiazoline affect its reactivity?

A8: Electron-withdrawing groups at the 2-position enhance the hydrogen-donating ability of benzothiazoline, leading to higher reactivity in transfer hydrogenation reactions. [] This effect can be attributed to the stabilization of the developing positive charge on the sulfur atom during hydride transfer. Conversely, electron-donating groups typically decrease reactivity.

Q9: Can the benzothiazoline scaffold be further modified for specific applications?

A9: Yes, research has explored various modifications, including:

* **Introduction of a Hydroxy Group:** This modification allows for easy removal of the benzothiazoline after the reaction. []* **Coupling to other pharmacophores:** For example, coupling to coumarin has led to derivatives with enhanced antioxidant properties. []Q10: What are some other applications of benzothiazoline derivatives?

A10: Benzothiazoline derivatives have shown potential in various areas, including:

* **Antimicrobial Agents:** Several metal complexes of benzothiazolines have exhibited promising antibacterial and antifungal properties. [, , , ]* **Calcium Antagonists:** Certain benzothiazoline derivatives have demonstrated calcium channel blocking activity, making them potential candidates for cardiovascular diseases. []* **Antioxidants:** Some benzothiazolines, particularly those coupled with other antioxidant scaffolds like coumarin, have shown potent radical scavenging abilities. [, ]* **Neuroprotective Agents:** Studies have investigated the neuroprotective effects of benzothiazoline derivatives in models of Parkinson's disease. []* **Sulfur Dioxide Conversion:** Benzothiazoline can facilitate the conversion of sulfur dioxide (SO<sub>2</sub>) to sulfuric acid using aerial oxidation, offering a potential strategy for SO<sub>2</sub> capture and utilization. []試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)oxy]-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium bromide](/img/structure/B1199272.png)